molecular formula C23H32N2O B14251606 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- CAS No. 379265-81-3

4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-

Cat. No.: B14251606
CAS No.: 379265-81-3
M. Wt: 352.5 g/mol
InChI Key: JEUZRAOJTMEPSJ-UHFFFAOYSA-N
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Description

4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- is a chemical compound with a complex structure that includes a pyridine ring, a pentanamide chain, and phenylethyl and pentyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- typically involves the formation of the pyridine ring followed by the attachment of the pentanamide chain and the phenylethyl and pentyl groups. One common method for synthesizing pyridine derivatives is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia .

For the specific synthesis of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-, the following steps can be considered:

  • Formation of the pyridine ring through a suitable pyridine synthesis method.
  • Introduction of the pentanamide chain via amide bond formation.
  • Attachment of the phenylethyl and pentyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The phenylethyl and pentyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring would yield pyridine N-oxide derivatives, while reduction of the amide group would produce amine derivatives.

Scientific Research Applications

4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism would depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)-: shares structural similarities with other pyridine derivatives and amides.

    N-pentyl-N-(2-phenylethyl)-amide: Similar in structure but lacks the pyridine ring.

    4-Pyridinepentanamide: Similar but without the phenylethyl and pentyl groups.

Uniqueness

The uniqueness of 4-Pyridinepentanamide, N-pentyl-N-(2-phenylethyl)- lies in its combination of the pyridine ring with the pentanamide chain and the phenylethyl and pentyl substituents.

Properties

CAS No.

379265-81-3

Molecular Formula

C23H32N2O

Molecular Weight

352.5 g/mol

IUPAC Name

N-pentyl-N-(2-phenylethyl)-5-pyridin-4-ylpentanamide

InChI

InChI=1S/C23H32N2O/c1-2-3-9-19-25(20-16-21-10-5-4-6-11-21)23(26)13-8-7-12-22-14-17-24-18-15-22/h4-6,10-11,14-15,17-18H,2-3,7-9,12-13,16,19-20H2,1H3

InChI Key

JEUZRAOJTMEPSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCC1=CC=CC=C1)C(=O)CCCCC2=CC=NC=C2

Origin of Product

United States

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